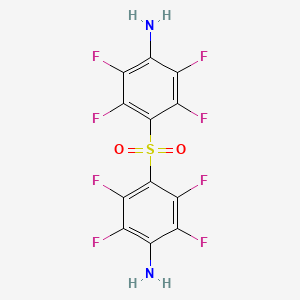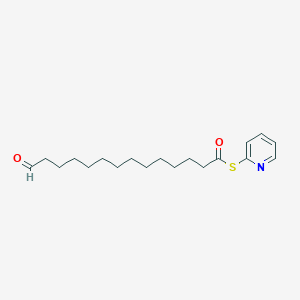
S-Pyridin-2-yl 14-oxotetradecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Pyridin-2-yl 14-oxotetradecanethioate: is a synthetic organic compound characterized by the presence of a pyridine ring attached to a long aliphatic chain with a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 14-oxotetradecanethioate typically involves the following steps:
-
Formation of the Thioester Linkage: : The initial step involves the reaction of pyridine-2-thiol with a 14-carbon aliphatic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Pyridine-2-thiol+14-carbon aliphatic acid chloride→S-Pyridin-2-yl 14-oxotetradecanethioate+HCl
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : S-Pyridin-2-yl 14-oxotetradecanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can be reduced to form thiols or other reduced sulfur-containing species.
-
Substitution: : The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Thioesters: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, S-Pyridin-2-yl 14-oxotetradecanethioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thioester group is known to participate in biochemical processes, making it a candidate for enzyme inhibition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 14-oxotetradecanethioate involves its interaction with molecular targets through the thioester group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring may also participate in coordination with metal ions, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
S-Pyridin-2-yl 14-oxotetradecanoate: Similar structure but with an ester instead of a thioester group.
S-Pyridin-2-yl 14-oxotetradecanamide: Contains an amide group instead of a thioester.
S-Pyridin-2-yl 14-oxotetradecanol: Features a hydroxyl group in place of the thioester.
Uniqueness
S-Pyridin-2-yl 14-oxotetradecanethioate is unique due to the presence of the thioester group, which imparts distinct reactivity compared to its ester, amide, and alcohol analogs. This reactivity is particularly useful in synthetic chemistry and biochemical applications where thioesters play a crucial role.
Properties
CAS No. |
138117-15-4 |
|---|---|
Molecular Formula |
C19H29NO2S |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
S-pyridin-2-yl 14-oxotetradecanethioate |
InChI |
InChI=1S/C19H29NO2S/c21-17-13-9-7-5-3-1-2-4-6-8-10-15-19(22)23-18-14-11-12-16-20-18/h11-12,14,16-17H,1-10,13,15H2 |
InChI Key |
RSYUSBHYGSDGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


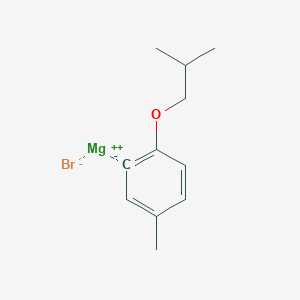
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

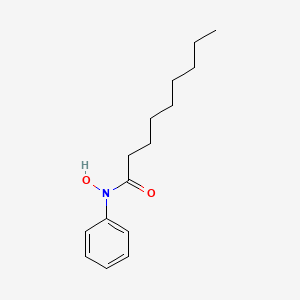
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
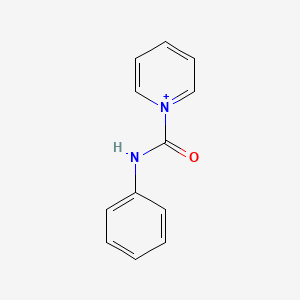
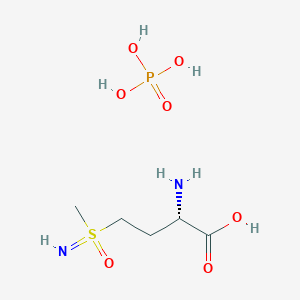
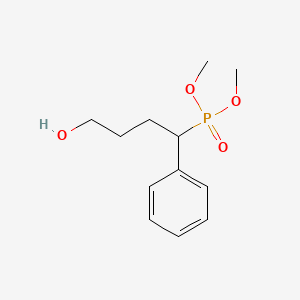
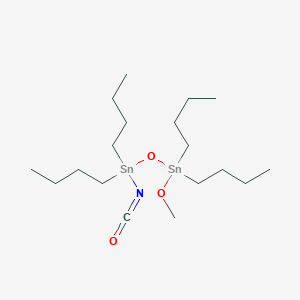

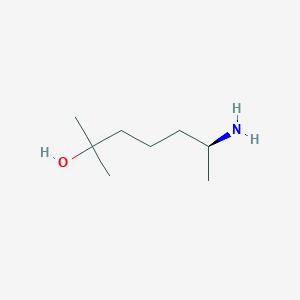
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
